molecular formula C16H12N2O2S B2483794 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-01-2

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2483794
CAS No.: 1206993-01-2
M. Wt: 296.34
InChI Key: GRTIXFCRZFXJIZ-UHFFFAOYSA-N
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Description

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that features a thiazine ring fused with a benzene ring, along with a carbonitrile group and an o-tolyl substituent

Mechanism of Action

Target of Action

The primary target of the compound, also known as 4-(2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile, is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system, recognizing pathogens and triggering an immune response.

Mode of Action

The compound interacts with TLR4 through a series of molecular interactions. It forms hydrogen bonds with specific residues of the TLR4 protein, and also displays non-hydrogen bonded interactions like pi-sigma and pi-alkyl interactions with other residues . These interactions likely alter the conformation of TLR4, affecting its ability to recognize pathogens and initiate an immune response.

Pharmacokinetics

In silico pharmacokinetic profiling was performed for similar compounds, suggesting that they adhered to lipinski’s rule of five with slight deviation in molecular weight . This rule is a guideline for the druglikeness of a compound, indicating good absorption and permeation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-toluidine with 2-chlorobenzonitrile in the presence of a base to form the intermediate, which is then cyclized with sulfur and oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, derivatives of this compound have shown significant antimicrobial activity. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The sulfone derivatives, in particular, have shown promise in preclinical studies .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

    4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the o-tolyl substituent.

    4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Has a p-tolyl instead of an o-tolyl group.

    4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile: Lacks the 1,1-dioxide functionality.

Uniqueness

The presence of the o-tolyl group and the 1,1-dioxide functionality in 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide makes it unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTIXFCRZFXJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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